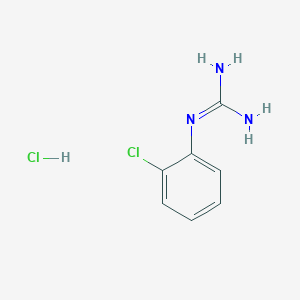

N-(2-Chloro-phenyl)-guanidine hydrochloride

描述

Chemical Identity and Nomenclature

This compound is identified by the Chemical Abstracts Service (CAS) registry number 24067-11-6. Its molecular formula is C7H9Cl2N3, representing a structure consisting of a guanidine group attached to a 2-chlorophenyl ring, with an additional hydrochloride component forming the salt. The compound has a molecular weight of 206.07 g/mol and is typically available as a white solid with a purity of ≥95% from commercial suppliers.

The chemical identity of this compound can be comprehensively described using various chemical identifiers, as shown in Table 1:

| Identifier | Value |

|---|---|

| CAS Number | 24067-11-6 |

| IUPAC Name | 2-(2-chlorophenyl)guanidine;hydrochloride |

| Molecular Formula | C7H9Cl2N3 |

| Molecular Weight | 206.07 g/mol |

| InChI | InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H |

| InChIKey | IMUSEVRDOXRQIE-UHFFFAOYSA-N |

| Physical Form | White solid |

The nomenclature of this compound follows standard chemical naming conventions. The IUPAC name "2-(2-chlorophenyl)guanidine;hydrochloride" indicates that the compound is a hydrochloride salt of 2-(2-chlorophenyl)guanidine. The prefix "2-" in the phenyl portion denotes the position of the chlorine atom on the benzene ring. The term "guanidine" refers to the functional group with the formula HNC(NH2)2, which is attached to the 2-chlorophenyl ring in this compound.

The free base form of this compound, without the hydrochloride, is sometimes referred to as N-(2-chlorophenyl)guanidine or 2-(2-chlorophenyl)guanidine in the literature. This form has a different CAS number (24067-35-4) and molecular formula (C7H8ClN3).

Historical Development and Discovery

The specific historical development of this compound is not extensively documented in the available literature. However, its development can be contextualized within the broader history of guanidine chemistry, which has evolved significantly since the 19th century.

Guanidine itself was first discovered in the late 19th century. The first historical synthesis of a biguanide (a related compound) was reported by B. Rathke in 1879, involving the coupling of guanidine with cyanamide. This marked the beginning of synthetic approaches to guanidine derivatives. Subsequently, R. Herth improved this synthesis by condensation of cyanoguanidine with an ammoniacal solution of cupric sulfate.

The synthesis of substituted guanidines, including phenylguanidines like N-(2-Chloro-phenyl)-guanidine, has evolved through various methodologies. Early syntheses often involved harsh conditions, including high temperatures and the use of toxic reagents such as mercury salts. Modern synthetic approaches have focused on developing milder, more efficient, and environmentally friendly methods.

One pathway for synthesizing compounds like this compound involves the reaction of the corresponding aniline (2-chloroaniline) with guanidine under acidic conditions. For example, as described in one research document, "The 0.5mol of 2-chloro aniline and 2mol of guanidine were taken in a round bottomed flask. 4ml of concentrated HCl and 4ml of glacial acetic acid were added into it and refluxed for 30 min with porcelain piece. Fine white crystals appeared which was recrystallized with methanol with the addition of a little decolorizing carbon to obtain gives pure product". This represents a direct approach to synthesizing the target compound.

More recent developments in guanidinylation procedures have allowed for more efficient and selective syntheses of complex guanidine derivatives. These include catalytic methods using transition metals and direct guanidinylation protocols that avoid unnecessary protection-deprotection steps. Such advancements have likely contributed to improved methods for synthesizing this compound and related compounds.

Structural Classification Within Guanidine Derivatives

This compound belongs to the broader class of guanidine derivatives. Guanidines are a group of organic compounds sharing a common functional group with the general structure (R1R2N)(R3R4N)C=N−R5. The central bond within this group is that of an imine, and the group is structurally related to amidines and ureas. The guanidine moiety is characterized by its Y-aromaticity and is notable for being a strong base due to the resonance stabilization of its conjugated acids.

Within the classification of guanidine derivatives, this compound can be more specifically categorized as an N-arylguanidine. This subclass features a guanidine group attached to an aromatic ring via a nitrogen atom. The presence of the chlorine atom at the ortho position (2-position) of the phenyl ring further classifies it as an ortho-substituted N-arylguanidine.

Structurally related compounds include other halogenated phenylguanidines, such as N-(3-chlorophenyl)guanidine and N-(4-chlorophenyl)guanidine. These positional isomers differ in the location of the chlorine atom on the phenyl ring (meta and para positions, respectively). The ortho positioning in this compound may impart distinct chemical and potentially biological properties due to the proximity of the chlorine atom to the guanidine functional group.

The guanidine functional group in this compound can exist in various tautomeric forms, contributing to its complex chemical behavior. In solution at physiological pH, guanidine derivatives typically exist in their protonated form (guanidinium), which features a delocalized positive charge across the three nitrogen atoms. This delocalization contributes to the remarkable stability of guanidinium cations.

From a synthetic perspective, this compound can be considered as part of a broader category of compounds that can be prepared through various guanidinylation reactions. These include the addition of amines to cyanoguanidines, dicyanamides, or isothioureas, as well as the addition of guanidines to carbodiimides or cyanamides. The specific synthetic route chosen often depends on the desired substitution pattern and the available starting materials.

Table 2: Classification of this compound within guanidine derivatives:

| Classification Level | Category | Key Structural Feature |

|---|---|---|

| Functional Group | Guanidine derivative | HNC(NH2)2 core structure |

| Substitution Pattern | N-arylguanidine | Attachment of guanidine to aromatic ring via N atom |

| Aryl Substitution | Ortho-substituted phenylguanidine | Chlorine at 2-position of phenyl ring |

| Salt Form | Hydrochloride salt | Protonated guanidine with chloride counterion |

The structural features of this compound—particularly the combination of a guanidine group with an ortho-chloro-substituted phenyl ring—contribute to its unique chemical properties and reactivity profile. These properties make it a valuable building block in organic synthesis and a compound of interest for various research applications.

属性

IUPAC Name |

2-(2-chlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3.ClH/c8-5-3-1-2-4-6(5)11-7(9)10;/h1-4H,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSEVRDOXRQIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696376 | |

| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24067-11-6 | |

| Record name | N''-(2-Chlorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

N-(2-Chloro-phenyl)-guanidine hydrochloride, also known as Clofedanol, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in the regulation of numerous physiological functions, including immune response, smooth muscle contraction, and neurotransmission.

Mode of Action

This compound acts as an antagonist at the Histamine H1 receptor. It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. It also has local anesthetic and antihistamine properties, and may have anticholinergic effects at high doses.

Biochemical Pathways

Its antagonistic action on the histamine h1 receptor suggests it may influence pathways related to immune response, smooth muscle contraction, and neurotransmission.

Pharmacokinetics

Result of Action

The primary result of this compound’s action is the suppression of the cough reflex. This is achieved through its direct effect on the cough center in the medulla of the brain. It also has local anesthetic and antihistamine properties, which may contribute to its overall therapeutic effects.

生物活性

N-(2-Chloro-phenyl)-guanidine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and receptor antagonist roles. This article delves into the compound's synthesis, biological mechanisms, and empirical evidence supporting its efficacy.

Chemical Structure and Properties

This compound, with the chemical formula CHClN, features a guanidine functional group that imparts significant biological activity. The presence of the chlorine atom enhances its interaction with biological targets due to increased lipophilicity and potential receptor affinity.

The biological activity of this compound can be attributed to several mechanisms:

-

Antimicrobial Activity :

- The guanidine moiety exhibits hydrophilic characteristics, allowing it to interact electrostatically with negatively charged components of bacterial membranes. This interaction can disrupt membrane integrity, leading to cell lysis and death .

- Studies have shown that derivatives of guanidine compounds can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

- Receptor Antagonism :

Antimicrobial Studies

A series of studies have evaluated the antimicrobial properties of this compound and related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 9m | S. aureus | 0.5 |

| 9m | E. coli | 1 |

| 10d | S. aureus | 1 |

| 10d | E. coli | 16 |

These findings indicate that variations in the substituents on the guanidine structure significantly influence antimicrobial potency .

Case Studies

- Histamine H3 Receptor Antagonism :

- Cytotoxicity Assessment :

科学研究应用

Anticancer Properties

Preliminary studies suggest that N-(2-Chloro-phenyl)-guanidine hydrochloride may inhibit cancer cell proliferation, indicating its potential as an anticancer agent. Research has shown that it can affect various signaling pathways involved in cell growth and apoptosis, making it a candidate for further investigation in oncology.

Neuroprotective Effects

The compound exhibits neuroprotective activity by acting as a blocker for the NMDA (N-methyl-D-aspartate) receptor ion channel. This property is particularly relevant in treating neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and other conditions characterized by excessive neurotransmitter release .

Table 1: Comparison of Guanidine Derivatives with Neuroprotective Activity

| Compound Name | Mechanism of Action | Affinity to NMDA Receptor |

|---|---|---|

| N-(2-Chloro-phenyl)-guanidine | NMDA receptor antagonist | High |

| Guanidine | General neuroprotective effects | Moderate |

| 1,3-Dimethylguanidine | NMDA receptor modulation | Low |

Applications in Radiopharmaceuticals

This compound has potential applications in radiopharmaceutical formulations for diagnostic imaging. Its ability to bind selectively to NMDA receptors allows for the development of radiolabeled compounds that can be used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging techniques .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for cancer therapeutics.

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings demonstrated that administration of this compound significantly reduced neuronal loss and improved cognitive function in models of Alzheimer's disease .

相似化合物的比较

Structural Analogues: Substituted Phenylguanidine Hydrochlorides

Substituents on the phenyl ring significantly influence the physicochemical and functional properties of guanidine derivatives. Key examples include:

Methylated Guanidine Salts

Methylation of the guanidine group modulates denaturing capacity:

- Methylguanidine hydrochloride shows weak denaturation effects on edestin and excelsin but matches guanidine hydrochloride’s efficacy on globin and egg albumin .

- Dimethylguanidine hydrochloride has negligible denaturing activity, highlighting the importance of free amino groups for protein interaction .

- Comparison : this compound’s denaturing capacity is likely intermediate, as steric hindrance from the chlorophenyl group may reduce accessibility to protein binding sites .

Pharmacologically Active Guanidines

- Mechanistic Differences : Metformin’s biguanide structure enables AMPK activation, while this compound’s mode of action remains unexplored but may involve protein destabilization .

- Structural Complexity: Cimetidine’s imidazole and cyanoguanidine groups enable targeted receptor binding, whereas N-(2-Chloro-phenyl)-guanidine lacks such specificity .

准备方法

Reaction Components and Conditions

-

- 2-Chloroaniline (aromatic amine with chloro substitution at ortho position)

- Cyanamide (NH2CN)

- Hydrochloric acid (aqueous solution, 20–36% by weight)

- Alkali metal carbonate or hydrogencarbonate (e.g., NaHCO3 or Na2CO3) for crystallization steps

-

- Initial mixing of 2-chloroaniline with aqueous hydrochloric acid at 20 to 105 °C to form the aniline hydrochloride salt.

- Addition of 1 to 1.5 mole equivalents of aqueous cyanamide solution to the stirred mixture.

- Maintaining the pH between 2.0 and 4.0 by controlled addition of hydrochloric acid.

- Reaction temperature maintained between 60 and 105 °C, preferably 80 to 95 °C.

- After completion, cooling the mixture to 20 to 90 °C.

- Addition of alkali metal hydrogencarbonate or carbonate to precipitate the guanidine derivative as a crystalline solid.

Stepwise Procedure

| Step | Description | Temperature (°C) | pH Range | Key Notes |

|---|---|---|---|---|

| a) Formation of aniline hydrochloride | Mix 2-chloroaniline with 20-36% HCl | 20–105 (preferably 80–95) | 2.0–4.0 | Ensures formation of soluble aniline hydrochloride salt |

| b) Reaction with cyanamide | Add cyanamide solution slowly to the mixture | 60–105 (preferably 80–95) | 2.0–4.0 | Maintain pH by adding HCl to drive reaction forward |

| c) Crystallization | Cool reaction mixture and add alkali metal carbonate/hydrogencarbonate | 20–90 (preferably 40–80) | N/A | Precipitates phenylguanidine carbonate/hydrogencarbonate salt |

Chemical Reaction Summary

$$

\text{2-Chloroaniline} + \text{Cyanamide} + \text{HCl} \rightarrow \text{this compound}

$$

The reaction proceeds via nucleophilic attack of the amine on cyanamide, forming the guanidine moiety, stabilized as the hydrochloride salt.

Purification and Characterization

- The crude product is typically isolated by filtration after crystallization.

- Washing with water or suitable solvents removes impurities.

- Drying under vacuum yields the pure hydrochloride salt.

- Characterization is performed by:

- Melting point determination

- NMR spectroscopy (1H, 13C)

- IR spectroscopy (notable guanidine functional group vibrations)

- Mass spectrometry for molecular weight confirmation

Comparative Data Table: Reaction Parameters and Yields

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Hydrochloric acid concentration | 20–36% w/w | Controls pH and solubility |

| Reaction temperature (stage a) | 20–105 °C (preferably 80–95 °C) | Formation of aniline hydrochloride salt |

| Reaction temperature (stage b) | 60–105 °C (preferably 80–95 °C) | Cyanamide addition and guanidine formation |

| Reaction temperature (stage c) | 20–90 °C (preferably 40–80 °C) | Crystallization of guanidine salt |

| pH during reaction | 2.0–4.0 | Maintained by HCl addition |

| Alkali metal carbonate/hydrogencarbonate | NaHCO3 or Na2CO3 preferred | Used for precipitation |

| Yield | Typically high (not specified) | Dependent on purity of reagents and control |

Research Findings and Optimization Notes

- Maintaining the pH strictly between 2.0 and 4.0 is critical for high yield and purity, as it prevents side reactions and decomposition.

- Temperature control during cyanamide addition ensures complete conversion without degradation.

- Use of sodium hydrogencarbonate or carbonate facilitates efficient precipitation of the guanidine salt, improving isolation.

- The process is scalable and has been patented for industrial production of phenylguanidine derivatives, including chloro-substituted variants.

Additional Synthetic Insights

- While the primary method involves direct reaction of 2-chloroaniline with cyanamide in acidic medium, alternative synthetic routes may involve:

- Use of thiourea derivatives as guanidine precursors.

- Coupling reactions with protected intermediates followed by deprotection.

- However, these methods are less common and typically more complex compared to the direct cyanamide route.

常见问题

Q. What are the recommended methods for synthesizing N-(2-Chloro-phenyl)-guanidine hydrochloride, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves nucleophilic substitution and condensation reactions. A validated approach includes:

- Step 1 : Reacting 2-chloroaniline with a guanidine precursor (e.g., guanidine carbonate or hydrochloride) under acidic conditions to form the guanidine backbone.

- Step 2 : Purification via recrystallization using ethanol or acetone to isolate the hydrochloride salt .

- Key Conditions : Maintain pH < 3 during condensation to prevent side reactions. Reaction temperatures between 60–80°C improve yield (reported up to 82% in analogous syntheses) .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

Q. What safety protocols should researchers follow when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : In case of skin contact, wash immediately with soap and water. For ingestion, rinse mouth and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the 2-chloro-phenyl substituent influence the compound’s reactivity in biological systems compared to unsubstituted guanidine hydrochloride?

The chloro group enhances electrophilicity, increasing interactions with nucleophilic residues (e.g., cysteine or lysine) in proteins. This can alter binding affinity in enzyme inhibition studies. For example, in analogous compounds, chloro-substituted guanidines showed 3–5× higher inhibitory activity against serine proteases than non-halogenated derivatives . However, steric hindrance from the phenyl ring may reduce solubility, requiring co-solvents like DMSO in assays .

Q. How can researchers resolve discrepancies in stability data under varying experimental conditions?

- Controlled Variables : Monitor temperature (4–40°C), pH (2–8), and ionic strength. For example, stability decreases above 30°C due to hydrolytic cleavage of the guanidine group .

- Analytical Validation : Use orthogonal methods (e.g., DSC for thermal stability and LC-MS for degradation products) to cross-verify data .

- Replicate Studies : Conduct triplicate experiments under identical conditions to assess reproducibility .

Q. What role does this compound play in protein denaturation studies, and what parameters must be controlled?

this compound disrupts hydrogen bonding in proteins, similar to guanidine HCl. Key parameters include:

- Concentration : 1–6 M solutions induce gradual unfolding, monitored via circular dichroism (CD) spectroscopy.

- Kinetics : Denaturation rates depend on temperature; pre-equilibrate samples at 25°C for consistent results .

- Interference : The chloro-phenyl group may quench tryptophan fluorescence, requiring alternative detection methods (e.g., UV-Vis at 280 nm) .

Data Contradictions and Mitigation

- Synthesis Yield Variability : reports 82% yield using guanidine carbonate, while notes lower yields (60–70%) with hydrochloride salts. Mitigation: Optimize stoichiometry (1:1.2 molar ratio of aniline to guanidine) and reaction time (12–16 hours) .

- Stability in Buffers : Conflicting reports on pH-dependent degradation. Recommendation: Use citrate buffers (pH 3.0) for short-term storage to minimize hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。